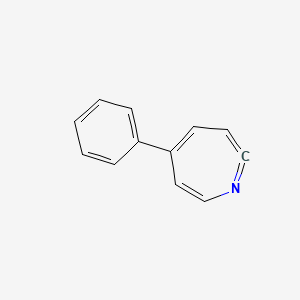
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene: is a highly nitrated derivative of cyclopentadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene typically involves the nitration of cyclopentadiene derivatives. One common method is the stepwise nitration of cyclopentadiene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups sequentially. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the intermediate products.
Industrial Production Methods: Industrial production of this compound would likely involve a continuous flow process to ensure precise control over reaction conditions and to handle the exothermic nature of the nitration reactions. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings for the production of highly nitrated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of cyclopentadiene.
Substitution: Cyclopentadiene derivatives with substituted functional groups.
Applications De Recherche Scientifique
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other highly nitrated compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring high-energy release.
Industry: Utilized in the development of energetic materials such as explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas and other byproducts. This energy release can be harnessed in various applications, particularly in the field of energetic materials.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentamethylcyclopentadiene: A methylated derivative of cyclopentadiene with different chemical properties and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: An organochemical compound used as a sterically demanding ligand in organometallic chemistry.
Uniqueness: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene is unique due to its high nitrogen content and multiple nitro groups, which make it particularly suitable for applications requiring high energy release. Its chemical properties and reactivity differ significantly from those of its methylated and phenylated counterparts, making it a valuable compound in the field of energetic materials.
Propriétés
Numéro CAS |
824966-88-3 |
|---|---|
Formule moléculaire |
C5HN5O10 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
1,2,3,4,5-pentanitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HN5O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1H |
Clé InChI |
FYXRJKUPUNDXDP-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



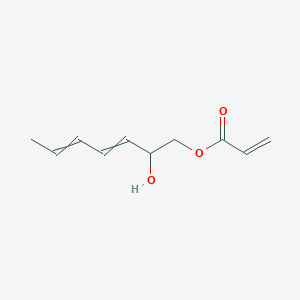
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
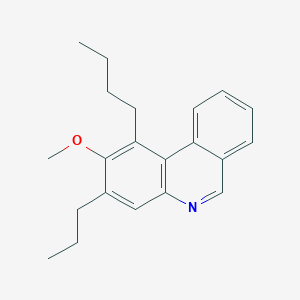
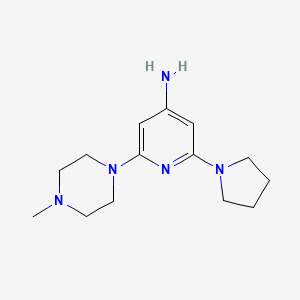
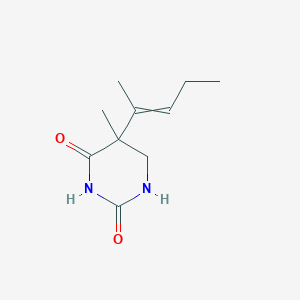
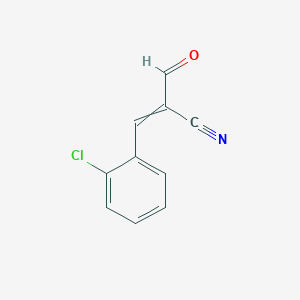
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
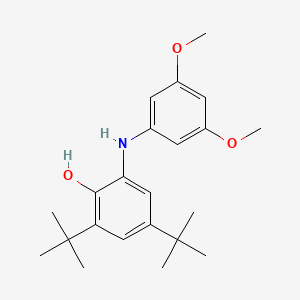
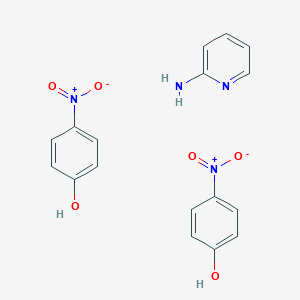
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
